N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Description

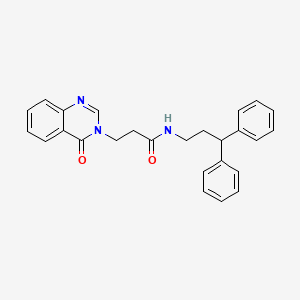

N-(3,3-Diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a synthetic compound featuring a propanamide backbone linked to a 4-oxoquinazoline moiety and a 3,3-diphenylpropyl group.

Properties

Molecular Formula |

C26H25N3O2 |

|---|---|

Molecular Weight |

411.5 g/mol |

IUPAC Name |

N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3-yl)propanamide |

InChI |

InChI=1S/C26H25N3O2/c30-25(16-18-29-19-28-24-14-8-7-13-23(24)26(29)31)27-17-15-22(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,19,22H,15-18H2,(H,27,30) |

InChI Key |

LSRMYVOCCUVXOZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide typically involves the following steps:

Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents.

Attachment of the Propanamide Group: The propanamide group can be introduced through amide bond formation using appropriate coupling reagents such as EDCI or DCC.

Introduction of the Diphenylpropyl Group: The diphenylpropyl group can be attached via alkylation reactions using suitable alkyl halides and base catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may lead to the formation of reduced amide derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity.

Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and related compounds:

Key Comparative Insights:

Structural Modifications and Bioactivity :

- The target compound ’s 4-oxoquinazoline group distinguishes it from simpler propanamide analogs like propanil (herbicide) and aligns it with HDAC inhibitors such as compound 9d . However, 9d ’s hydroxyacrylamide linker may enhance metal-binding capacity critical for HDAC inhibition, whereas the target’s diphenylpropyl group likely prioritizes lipophilicity over direct enzyme interaction.

- Compared to N-(5-chloro-2-methoxyphenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide , the target lacks electron-withdrawing substituents (e.g., Cl), which could reduce electrophilic reactivity and alter pharmacokinetics.

This suggests that the target’s synthesis may face similar challenges in optimizing steric hindrance from the diphenyl group.

Physicochemical Properties :

- The diphenylpropyl group in the target compound increases molecular weight and lipophilicity compared to simpler propanamides like propanil (MW 357.79 vs. 230.08) . This may enhance blood-brain barrier penetration but reduce aqueous solubility.

- Compound 9d ’s hydroxy group and smaller size (MW 276.10) likely improve solubility but limit membrane permeability compared to the target .

Potential Applications: The target’s combination of 4-oxoquinazoline and diphenylpropyl groups suggests dual functionality: the former for enzyme inhibition and the latter for cellular uptake. This contrasts with agrochemical analogs like propanil, where electron-deficient aromatic rings are critical for herbicidal activity .

Biological Activity

N-(3,3-diphenylpropyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This detailed article focuses on its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C25H23N3O

- Molecular Weight : 397.5 g/mol

The compound features a quinazoline moiety, which is known for its diverse biological properties, including anticancer and antimicrobial activities.

The biological activity of this compound can be attributed to several mechanisms:

- Histone Deacetylase Inhibition : Similar compounds have been shown to inhibit histone deacetylases (HDACs), leading to the induction of apoptosis in tumor cells . This mechanism is critical in cancer therapy as it promotes differentiation and cell cycle arrest.

- Monoamine Transporter Inhibition : Compounds with structural similarities have demonstrated the ability to inhibit dopamine transporters, which can impact neurotransmitter levels and has implications for treating neuropsychiatric disorders .

Anticancer Activity

Research indicates that derivatives of quinazoline exhibit potent anticancer properties. The specific compound has shown promise in preclinical studies where it induced apoptosis in various cancer cell lines. For instance:

- Study Findings : A study evaluating related compounds reported significant antiproliferative effects against human tumor cells, suggesting that this compound may share similar properties .

Neuropharmacological Effects

The compound's ability to interact with monoamine transporters suggests potential applications in neuropharmacology:

- Dopamine Reuptake Inhibition : Compounds structurally related to this compound have shown effective inhibition of dopamine reuptake, which is crucial for managing conditions like depression and ADHD .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

| Study | Compound | Biological Activity | Findings |

|---|---|---|---|

| Various HDAC inhibitors | Anticancer | Induced apoptosis in tumor cells | |

| Diphenyl derivatives | Neuropharmacological | Inhibited dopamine transporters |

These findings highlight the therapeutic potential of this compound and its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.